

literature comparison of 1-Methyl-6-oxopiperidine-3-carboxylic acid properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-Methyl-6-oxopiperidine-3-carboxylic acid
Cat. No.:	B1294038

[Get Quote](#)

A comprehensive guide comparing the physicochemical properties and applications of **1-Methyl-6-oxopiperidine-3-carboxylic acid** with its structural analogs. This guide is intended for researchers, scientists, and professionals in drug development.

Introduction to 1-Methyl-6-oxopiperidine-3-carboxylic acid

1-Methyl-6-oxopiperidine-3-carboxylic acid (CAS No. 22540-51-8) is a derivative of piperidinone, a class of compounds widely utilized in medicinal chemistry. It serves as a versatile building block in the synthesis of more complex pharmaceutical agents. The presence of a lactam ring, a carboxylic acid, and an N-methyl group provides multiple points for chemical modification, making it a valuable intermediate in drug discovery. Its applications have been noted in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and HIV protease inhibitors.

Physicochemical Properties Comparison

The following table summarizes the key physicochemical properties of **1-Methyl-6-oxopiperidine-3-carboxylic acid** and several related piperidine derivatives. These alternatives were chosen based on structural similarity, including variations in the N-alkyl substituent and the absence or different positioning of the oxo group.

Property	1-Methyl-6-oxopiperidine-3-carboxylic acid	6-Oxopiperidine-3-carboxylic acid	1-Ethyl-6-oxopiperidine-3-carboxylic acid	1-Methylpiperidine-3-carboxylic acid
CAS Number	22540-51-8	22540-50-7[1]	915919-82-3[2]	Not specified, hydrochloride available
Molecular Formula	C ₇ H ₁₁ NO ₃ [3]	C ₆ H ₉ NO ₃ [1]	C ₈ H ₁₃ NO ₃ [2]	C ₇ H ₁₃ NO ₂
Molecular Weight	157.17 g/mol (approx. 169.2 g/mol mentioned)	143.14 g/mol [1]	171.19 g/mol [2]	143.18 g/mol
Melting Point	185-188 °C	Not Available	Not Available	Not Available
Appearance	White crystalline powder	Solid	Not Available	Solid
Solubility	Good solubility in water and polar organic solvents	Not Available	Not Available	Not Available
Predicted XLogP	-0.7[3]	-0.4028[1]	Not Available	Not Available
Predicted pKa	Not Available	Not Available	Not Available	Not Available

Comparison of Applications

The structural variations among these compounds lead to their use as intermediates in different classes of therapeutic agents.

Compound	Key Applications
1-Methyl-6-oxopiperidine-3-carboxylic acid	Intermediate for NSAIDs (cyclooxygenase inhibition) and HIV protease inhibitors. The carboxylic acid is key for forming amide bonds in peptide synthesis and bioconjugation.
Methyl 1-methyl-4-oxopiperidine-3-carboxylate	An ester derivative used as an intermediate for pharmaceuticals with antiviral and anti-inflammatory properties, as well as in the agrochemical industry. ^[4]
(R)-(-)-3-Piperidinecarboxylic acid	Used in peptide synthesis.
6-Oxopiperidine-2-carboxylic acid	Identified as a bacterial metabolite. ^[5]

Experimental Protocols: Synthesis of Piperidine Derivatives

The synthesis of functionalized piperidines often involves multi-step procedures. Below are summaries of synthetic methodologies for related structures, which illustrate common strategies in this area of organic chemistry.

Protocol 1: Synthesis via Strecker-type Condensation

An efficient synthesis for a key intermediate of fentanyl-type analgesics, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, has been developed starting from 1-benzylpiperidin-4-one.^[6]

- Step 1: Anilino-nitrile Formation. A Strecker-type condensation of 1-benzylpiperidin-4-one with aniline and HCN yields the corresponding anilino-nitrile in approximately 90% yield.^[6]
- Step 2: Selective Hydrolysis. The nitrile is selectively hydrolyzed using concentrated H₂SO₄ to produce the anilino-amide.^[6]
- Step 3: Esterification. The amide is converted to the corresponding anilino-acid dihydrochloride, which is then esterified to yield the methyl ester.^[6]

- Step 4: N-acylation and N-debenzylation. Subsequent N-acylation and optimized N-debenzylation steps produce the final target compound.[6]

Protocol 2: Synthesis via Weinreb–Nahm Ketone Synthesis and Mitsunobu Coupling

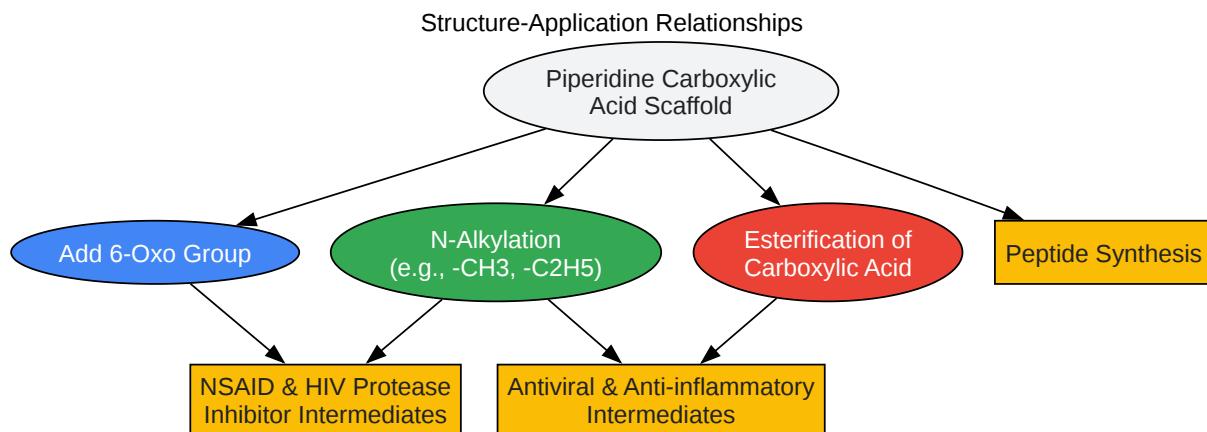
A multi-step synthesis was used to produce piperidine derivatives as inhibitors of MenA from *Mycobacterium tuberculosis*.[7]

- Step 1: Benzophenone Formation. 1-iodo-3-methoxybenzene undergoes an iodine/magnesium exchange followed by a Weinreb–Nahm ketone synthesis with 4-chloro-N-methoxy-N-methylbenzamide to form the benzophenone intermediate.[7]
- Step 2: Ether Cleavage. The methyl ether is cleaved using aqueous hydrogen bromide.[7]
- Step 3: Mitsunobu Coupling. The resulting phenol is coupled with N-Boc-4-hydroxymethylpiperidine via a Mitsunobu reaction.[7]
- Step 4: Deprotection. The Boc protecting group is removed using trifluoroacetic acid (TFA). [7]
- Step 5: Reductive Amination. The final compound is obtained through reductive amination of the deprotected piperidine with an appropriate aldehyde using sodium triacetoxyborohydride. [7]

Visualizations

Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for creating functionalized piperidine carboxylic acid derivatives, based on the common synthetic strategies found in the literature.



[Click to download full resolution via product page](#)

Caption: Generalized workflow for synthesizing piperidine derivatives.

Structure-Activity Relationship Logic

This diagram shows the logical relationship between structural modifications of the piperidine scaffold and their resulting applications.

[Click to download full resolution via product page](#)

Caption: Impact of structural modifications on compound applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]

- 2. 1-Ethyl-6-oxopiperidine-3-carboxylic acid DiscoveryCPR 915919-82-3 [sigmaaldrich.com]
- 3. PubChemLite - 1-methyl-6-oxopiperidine-3-carboxylic acid (C7H11NO3) [pubchemlite.lcsb.uni.lu]
- 4. Cas 13221-89-1,Methyl 1-methyl-4-oxopiperidine-3-carboxylate | lookchem [lookchem.com]
- 5. 6-Oxopiperidine-2-carboxylic acid | C6H9NO3 | CID 3014237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from *Mycobacterium tuberculosis* - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [literature comparison of 1-Methyl-6-oxopiperidine-3-carboxylic acid properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1294038#literature-comparison-of-1-methyl-6-oxopiperidine-3-carboxylic-acid-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com